Cas no 883-62-5 (3-methoxynaphthalene-2-carboxylic acid)

3-Methoxynaphthalene-2-carboxylic acid is a versatile aromatic carboxylic acid derivative, characterized by a naphthalene core substituted with a methoxy group at the 3-position and a carboxylic acid functional group at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features enable further functionalization, making it useful for constructing complex molecular frameworks. The methoxy group enhances solubility in organic solvents, while the carboxylic acid moiety allows for easy derivatization via esterification, amidation, or other coupling reactions. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined reactivity profile makes it a practical choice for research and industrial applications.
3-methoxynaphthalene-2-carboxylic acid structure
883-62-5 structure
商品名:3-methoxynaphthalene-2-carboxylic acid
CAS番号:883-62-5
MF:C12H10O3
メガワット:202.206003665924
MDL:MFCD00094168
CID:727879
PubChem ID:24877595

3-methoxynaphthalene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Methoxynaphthalene-2-carboxylic acid
    • 3-Methoxy-2-naphthoic Acid
    • 2-Naphthalenecarboxylicacid, 3-methoxy-
    • 2-Naphthalenecarboxylic acid, 3-methoxy-
    • 2-Methoxy-3-naphthoic acid
    • 2-Naphthoic acid, 3-methoxy-
    • RTBQQRFTCVDODF-UHFFFAOYSA-N
    • PK966S8655
    • 3-Methoxy-naphthalene-2-carboxylic acid
    • NSC36216
    • Oprea1_566268
    • CBDivE_015271
    • MLS000530248
    • 2,3-MethoxynaphthoesA currencyure
    • HMS2370G06
    • 3-Methoxy-2-naphthoic ac
    • 2-Naphthoic acid, 3-methoxy- (6CI, 7CI, 8CI)
    • 3-Methoxy-2-naphthalenecarboxylic acid (ACI)
    • NSC 36216
    • SR-01000201126-1
    • 3-methoxynaphthalene-2-carboxylicacid
    • SR-01000201126
    • 883-62-5
    • 10.14272/RTBQQRFTCVDODF-UHFFFAOYSA-N
    • 3-methoxy-2-naphthalenecarboxylic acid
    • TS-02870
    • UNII-PK966S8655
    • NSC-36216
    • NCGC00245581-01
    • F2173-1244
    • XH1236
    • 3-Methoxy-2-naphthoic acid, 98%
    • STK802943
    • CS-0070676
    • EINECS 212-932-7
    • MFCD00094168
    • DB-011215
    • SMR000135225
    • AKOS000114153
    • M1461
    • Z57044235
    • CHEMBL1565790
    • SY052536
    • DTXSID9061259
    • ALBB-025075
    • doi:10.14272/RTBQQRFTCVDODF-UHFFFAOYSA-N
    • EN300-00001
    • NS00039258
    • BBL009508
    • 3-methoxy-naphthaline-2-carboxylic acid
    • DTXCID0048634
    • SCHEMBL617928
    • 3-methoxynaphthalene-2-carboxylic acid
    • MDL: MFCD00094168
    • インチ: 1S/C12H10O3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H,13,14)
    • InChIKey: RTBQQRFTCVDODF-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(OC)=CC2C(=CC=CC=2)C=1)O

計算された属性

  • せいみつぶんしりょう: 202.06300
  • どういたいしつりょう: 202.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 46.5

じっけんとくせい

  • 色と性状: 未確定
  • ゆうかいてん: 133-136 °C (lit.)
  • ふってん: 358.8°C at 760 mmHg
  • フラッシュポイント: 142.1°C
  • PSA: 46.53000
  • LogP: 2.54660
  • ようかいせい: 未確定

3-methoxynaphthalene-2-carboxylic acid セキュリティ情報

3-methoxynaphthalene-2-carboxylic acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-methoxynaphthalene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158590-100mg
3-methoxynaphthalene-2-carboxylic acid
883-62-5 98%
100mg
¥54.90 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141316-100mg
3-Methoxy-2-naphthoic acid
883-62-5 98%
100mg
¥70.00 2024-04-27
Enamine
EN300-00001-0.05g
3-methoxynaphthalene-2-carboxylic acid
883-62-5 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-00001-0.5g
3-methoxynaphthalene-2-carboxylic acid
883-62-5 95.0%
0.5g
$27.0 2025-03-21
Enamine
EN300-00001-0.1g
3-methoxynaphthalene-2-carboxylic acid
883-62-5 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-00001-2.5g
3-methoxynaphthalene-2-carboxylic acid
883-62-5 95.0%
2.5g
$64.0 2025-03-21
Life Chemicals
F2173-1244-5g
3-methoxynaphthalene-2-carboxylic acid
883-62-5 95%+
5g
$168.0 2023-09-06
abcr
AB250224-1 g
3-Methoxy-2-naphthoic acid, 98%; .
883-62-5 98%
1g
€105.60 2023-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M863380-5g
3-Methoxy-2-naphthoic Acid
883-62-5 ≥98%(GC)(T)
5g
1,980.00 2021-05-17
Life Chemicals
F2173-1244-0.5g
3-methoxynaphthalene-2-carboxylic acid
883-62-5 95%+
0.5g
$46.0 2023-09-06

3-methoxynaphthalene-2-carboxylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ;  1.25 h, -78 °C; 2 h, -78 °C → 30 °C
1.3 5 min, -30 °C
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -75 °C; 45 min, -75 °C
1.2 -75 °C → 25 °C
リファレンス
Metalation of 2-heterosubstituted naphthalenes at the 1- or 3- position: factors that may determine the regiochemistry
Ruzziconi, Renzo; et al, Synthesis, 2010, (9), 1531-1535

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
1.2 10 h, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol ;  rt → 130 °C; 6 h, 130 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
リファレンス
Enantioselective Synthesis of 3,3'-Disubstituted 2-Amino-2'-hydroxy-1,1'-binaphthyls by Copper-Catalyzed Aerobic Oxidative Cross-Coupling
Zhao, Xiao-Jing; et al, Angewandte Chemie, 2021, 60(13), 7061-7065

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether
リファレンス
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; Rodriguez, Herman R., Organic Reactions (Hoboken, 1979, 26,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Alumina ;  7 min, heated; cooled
リファレンス
Solid state S-methylation of thiols and O-methylation of phenols and naphthols with dimethyl sulfate under microwave irradiation
Heravi, Majid M.; et al, Phosphorus, 2005, 180(7), 1701-1712

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Carbon dioxide
リファレンス
Studies in stereochemistry. 47. Asymmetric induction by leaving group in nucleophilic aromatic substitution
Wilson, Janet M.; et al, Journal of Organic Chemistry, 1984, 49(25), 4930-43

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ;  10 min, -78 °C; 45 min, -78 °C; 10 min, -78 °C → -42 °C
1.3 -
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  20 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water
2.1 -
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 4 d, 50 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  90 min, 100 °C; 100 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
リファレンス
Synthesis and structural analysis of oligo(naphthalene-2,3-diyl)s
Motomura, Takahisa; et al, Bulletin of the Chemical Society of Japan, 2005, 78(1), 142-146

3-methoxynaphthalene-2-carboxylic acid Raw materials

3-methoxynaphthalene-2-carboxylic acid Preparation Products

3-methoxynaphthalene-2-carboxylic acid 関連文献

3-methoxynaphthalene-2-carboxylic acidに関する追加情報

3-Methoxynaphthalene-2-Carboxylic Acid (CAS No. 883-62-5): A Comprehensive Overview

3-Methoxynaphthalene-2-carboxylic acid, a compound with the CAS registry number 883-62-5, is an organic aromatic compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a naphthalene ring system with a methoxy group and a carboxylic acid functional group. The combination of these functional groups imparts distinctive chemical and physical properties, making it a valuable material for research and industrial applications.

The naphthalene ring system in 3-methoxynaphthalene-2-carboxylic acid serves as the backbone of the molecule, providing stability and aromaticity. The methoxy group (-OCH₃) attached at the 3-position introduces electron-donating effects, which can influence the electronic properties of the molecule. Meanwhile, the carboxylic acid group (-COOH) at the 2-position adds acidity and can participate in various chemical reactions, such as esterification or amidation. These functional groups make 3-methoxynaphthalene-2-carboxylic acid a versatile building block for synthesizing more complex molecules.

Recent studies have explored the potential of 3-methoxynaphthalene-2-carboxylic acid in advanced materials science. For instance, researchers have investigated its role in the development of organic semiconductors and light-emitting materials. The compound's ability to form stable crystalline structures and its favorable electronic properties make it a promising candidate for applications in optoelectronics. Additionally, its aromaticity and functional groups enable it to act as a precursor for synthesizing more complex aromatic compounds with tailored properties.

In terms of synthesis, 3-methoxynaphthalene-2-carboxylic acid can be prepared through various routes, including Friedel-Crafts acylation and subsequent oxidation or hydrolysis steps. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. The use of green chemistry principles in synthesis has also been explored, reducing the environmental impact of production processes.

The application of 3-methoxynaphthalene-2-carboxylic acid extends beyond materials science. It has been studied for its potential in pharmaceuticals, where its structure could serve as a scaffold for drug design. The compound's ability to interact with biological systems, particularly through its carboxylic acid group, makes it a candidate for bioactive molecules. Furthermore, its methoxy group can enhance solubility and bioavailability, which are critical factors in drug development.

Recent research has also focused on the environmental impact of 3-methoxynaphthalene-2-carboxylic acid. Studies have examined its biodegradability and toxicity under various conditions. Understanding these aspects is crucial for ensuring the safe use of the compound in industrial and pharmaceutical applications. Researchers have found that under specific environmental conditions, such as high pH or microbial activity, the compound can undergo degradation pathways that minimize its environmental footprint.

In conclusion, 3-methoxynaphthalene-2-carboxylic acid (CAS No. 883-62-5) is a multifaceted compound with significant potential across diverse fields. Its unique structure, functional groups, and chemical properties make it an invaluable material for both fundamental research and practical applications. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

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